![molecular formula C9H7Cl3O2 B1527470 Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate CAS No. 1249312-21-7](/img/structure/B1527470.png)
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate
Overview
Description
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a chemical compound with the CAS Number: 1249312-21-7 . It has a molecular weight of 253.51 .
Molecular Structure Analysis
The InChI code for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Optimization
- Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the compound , has been synthesized through a specific reaction process, highlighting the methodological advancements in synthesizing chlorophenyl derivatives (Wang Guo-hua, 2008).
Electrophilic and Nucleophilic Applications
- The use of alpha-nitro ketone intermediates, similar in structure to methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, demonstrates their versatility as both electrophiles and nucleophiles in synthesizing compounds for probing Drosophila nicotinic receptors (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).
Environmental Remediation
- In studies of environmental remediation, compounds structurally related to methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, like 2,4-dichlorophenoxyacetic acid, have been shown to undergo rapid degradation facilitated by acetate under specific conditions, which can offer insights into pollution mitigation strategies (Zhi-man Yang, Xiaohui Xu, Meng Dai, Lin Wang, Xiaoshuang Shi, R. Guo, 2017).
Herbicide and Plant Growth Regulation
- Research into ionic liquids containing (2,4-dichlorophenoxy)acetate anion, similar to the subject compound, has explored their potential as herbicides and plant growth regulators, demonstrating the agricultural applications of such chemicals (J. Pernak, Michał Niemczak, K. Materna, Katarzyna Marcinkowska, T. Praczyk, 2013).
Microbial Interactions and Biodegradation
- Studies on the degradation of chlorophenol derivatives, similar in structure to methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, have highlighted the role of microbial communities and electrical stimulation in enhancing the degradation process, relevant for environmental bioremediation (Hao Xu, Na Tong, Shaobin Huang, Shaofeng Zhou, Shuang Li, Jianjun Li, Yongqing Zhang, 2018).
Safety And Hazards
properties
IUPAC Name |
methyl 2-chloro-2-(2,3-dichlorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAHSMAOKVDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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